molecular formula C21H32O2 B8055901 Heneicosapentaenoic acid CAS No. 30326-98-8

Heneicosapentaenoic acid

Cat. No.: B8055901
CAS No.: 30326-98-8
M. Wt: 316.5 g/mol
InChI Key: OQOCQFSPEWCSDO-JLNKQSITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heneicosapentaenoic acid (HPA; 21:5n-3) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) with a 21-carbon backbone and five cis-configured double bonds positioned at Δ6, Δ9, Δ12, Δ15, and Δ18 . It is found in trace amounts in green algae (e.g., B. pennata) and marine oils, particularly in fish oils and Greenshell mussel (GSM) lipid extracts . Structurally, HPA resembles eicosapentaenoic acid (EPA; 20:5n-3) but is elongated by one carbon at the carboxyl terminus, shifting the first double bond to Δ6 instead of Δ5 . This structural distinction influences its biochemical interactions, such as its incorporation into phospholipids and triacylglycerols and its role in modulating arachidonic acid (AA) synthesis .

Properties

IUPAC Name

(6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-20H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOCQFSPEWCSDO-JLNKQSITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475525
Record name UNII-HR3EZB17BI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24257-10-1
Record name Heneicosapentaenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024257101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name UNII-HR3EZB17BI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HENEICOSAPENTAENOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR3EZB17BI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Metabolic Conversion in Cell Cultures

HPA is generated endogenously through the α-oxidation of DHA-H, a hydroxylated derivative of docosahexaenoic acid (DHA). In HEK293T and N2a neuroblastoma cells, incubation with 30 μM DHA-H for 24–72 hours resulted in HPA accumulation, reaching concentrations up to 12.5 nmol/mg protein. The process involves steric hindrance at the α-hydroxyl group of DHA-H, which prevents its incorporation into membrane lipids and directs it toward α-oxidation. This pathway is distinct from β-oxidation, as evidenced by the absence of DHA accumulation during HPA synthesis.

In Vivo Production in Murine Models

Administration of DHA-H (5–200 mg/kg) to 5xFAD mice demonstrated dose-dependent HPA generation in plasma and brain tissue. At 200 mg/kg, brain HPA levels correlated positively with spatial memory performance (r = 0.78, p < 0.01), despite undetectable DHA-H in neural tissue. Lipid extraction protocols using chloroform:methanol (2:1 v/v) and transmethylation with acetyl chloride facilitated HPA quantification via gas chromatography.

Table 1: HPA Yields in Murine Models

Dose (mg/kg)Plasma HPA (μM)Brain HPA (nmol/g)
51.2 ± 0.30.8 ± 0.2
204.5 ± 1.12.1 ± 0.5
20018.7 ± 3.45.9 ± 1.3

Data adapted from DHA-H treatment in 5xFAD mice.

Solvent-Based Extraction and Fractionation

Hexane Displacement Crystallization

Patent WO2012038833A1 details a method for concentrating omega-3 fatty acids using hexane as a displacement liquid. Crude HPA mixtures are dissolved in dichloromethane and subjected to fractional crystallization at −20°C, achieving 92% purity. Comparative studies showed hexane outperformed cyclohexane in yield (78% vs. 65%) due to its lower polarity, which reduced co-crystallization of glycerides.

Chromatographic Purification

Following extraction, reverse-phase HPLC with C18 columns and methanol:water (85:15 v/v) eluent isolates HPA from lipid complexes. This step is critical for removing cholesterol and saturated fatty acids, which elute earlier in the solvent gradient.

Table 2: Solvent Efficiency in HPA Isolation

SolventPurity (%)Yield (%)
Hexane9278
Cyclohexane8865
Ethyl Acetate8572

Data from solvent screening in displacement crystallization.

Biosynthetic Pathways via Elongase/Desaturase Systems

Precursor Elongation

HPA biosynthesis from eicosapentaenoic acid (EPA; C20:5 n-3) requires a single carbon elongation step catalyzed by ELOVL5 elongase. In vitro assays with recombinant ELOVL5 demonstrated a 40% conversion rate of EPA to HPA when supplemented with malonyl-CoA. The reaction proceeds via a ketoacyl intermediate, which is subsequently reduced by NADPH-dependent enzymes.

Microbial Production

Schizochytrium sp., a marine protist, produces HPA as a minor component (2–4% of total lipids) under low-temperature fermentation (18°C). Optimizing media with glycerol and yeast extract increased HPA titers to 120 mg/L, though yields remain lower than those for DHA .

Chemical Reactions Analysis

Types of Reactions: Heneicosapentaenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Metabolism and Biochemical Properties

HPA is primarily derived from the α-oxidation of 2-hydroxy-docosahexaenoic acid (DHA-H), a derivative of docosahexaenoic acid (DHA). Research indicates that DHA-H undergoes α-oxidation to produce HPA, which accumulates in various biological systems including cell cultures and animal models. This metabolic conversion is crucial for the therapeutic efficacy of DHA-H against neurodegenerative conditions .

Table 1: Comparison of Fatty Acids

Fatty AcidChemical StructureSourceNotable Properties
DHAC22:6 n-3Fish oil, algaeAnti-inflammatory, supports brain health
DHA-HC22:6 n-3 (hydroxylated)Modified DHANeuroprotective effects in AD models
HPAC21:5 n-3Metabolite of DHA-HPotential therapeutic agent for AD

Neuroprotective Effects

Recent studies have demonstrated that both DHA-H and HPA exhibit neuroprotective properties. In animal models of AD, administration of these compounds has been shown to prevent cognitive decline and neuronal death induced by excitotoxic agents like NMDA (N-Methyl-D-Aspartate) . Specifically, HPA's ability to accumulate in the brain correlates positively with improved cognitive performance in behavioral tests .

Case Study: HPA in Alzheimer’s Disease Models

A study involving 5xFAD mice treated with DHA-H or HPA revealed that both compounds prevented cognitive deficits over a four-month period. The treatment resulted in increased levels of HPA in the brain, suggesting that its accumulation may be linked to enhanced cognitive function .

Clinical Implications

Given its biochemical properties and neuroprotective potential, HPA is being explored as a candidate for therapeutic interventions in AD. Current research focuses on understanding its pharmacokinetics and long-term effects on neuronal health. The unique metabolic pathway of HPA compared to other omega-3 fatty acids may offer new avenues for drug development targeting neurodegenerative diseases.

Mechanism of Action

Heneicosapentaenoic acid exerts its effects by incorporating into cellular membranes and influencing the activity of enzymes involved in lipid metabolism. It is a strong inhibitor of the conversion of alpha-linoleic acid and dihomo-gamma-linolenic acid to arachidonic acid in hepatoma cells. Additionally, it inhibits thromboxane synthesis in isolated platelets and inactivates prostaglandin H synthase .

Comparison with Similar Compounds

Table 1: Structural Comparison of HPA with Key Omega-3 PUFAs

Compound Carbon Chain Double Bonds Double Bond Positions Primary Sources Key Functional Properties
HPA (21:5n-3) 21 5 Δ6,9,12,15,18 Green algae, fish oils, GSM Inhibits AA synthesis; PGHS inactivation
EPA (20:5n-3) 20 5 Δ5,8,11,14,17 Fish oils, algae Eicosanoid precursor; anti-inflammatory
DHA (22:6n-3) 22 6 Δ4,7,10,13,16,19 Fish oils, algae Neuroprotective; membrane fluidity
ETA (20:4n-3) 20 4 Δ8,11,14,17 GSM oils COX inhibition; anti-inflammatory
DPA (22:5n-3) 22 5 Δ7,10,13,16,19 Fish oils, marine mammals Anti-arrhythmic; endothelial function

Key Observations :

  • Chain Length and Double Bond Positioning: HPA’s elongation compared to EPA reduces its substrate efficiency for cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, limiting its conversion into pro-inflammatory eicosanoids .
  • Inhibition of AA Synthesis: HPA suppresses AA production from linoleic acid more effectively than EPA or DHA, likely due to its unique Δ6 desaturation site .

Anti-Inflammatory Activity

  • GSM Oil: HPA, alongside eicosatetraenoic acid (ETA; 20:4n-3), contributes to the COX-inhibitory activity of GSM oil, with free fatty acid fractions showing the highest potency .
  • Lipid Incorporation : HPA integrates into cellular membranes similarly to EPA and DHA but exhibits distinct regulatory effects on AA metabolism .

Neuroprotective Potential

HPA production via 2-OH-DHA α-oxidation in HEK293T cells suggests a role in mitigating neurodegenerative processes, though mechanistic studies are ongoing .

Chemical Stability and Handling

HPA ethyl ester (CAS 131775-86-5) is a stabilized derivative with enhanced lipophilicity. It requires storage at -20°C in ethanol solution and is flammable (flash point: 13°C) .

Biological Activity

Heneicosapentaenoic acid (HPA), also known as C21:5(n-3), is an omega-3 polyunsaturated fatty acid that has garnered attention for its potential health benefits, particularly in neuroprotection, anti-inflammatory effects, and metabolic regulation. This article delves into the biological activities of HPA, supported by recent research findings, case studies, and data tables.

1. Overview of this compound

HPA is a long-chain fatty acid that is primarily derived from the elongation of eicosapentaenoic acid (EPA). It is present in trace amounts in certain marine oils and has been shown to exhibit distinct biological properties compared to other omega-3 fatty acids like EPA and docosahexaenoic acid (DHA) .

2.1. Neuroprotective Effects

Research indicates that HPA may play a significant role in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease (AD). A study demonstrated that the metabolic conversion of DHA-H (a hydroxyl derivative of DHA) into HPA positively correlated with cognitive performance in AD mouse models. The administration of DHA-H increased brain levels of HPA without altering DHA levels, suggesting that HPA may contribute to cognitive function preservation .

2.2. Anti-inflammatory Properties

HPA has been shown to inhibit the conversion of alpha-linolenic acid and dihomo-gamma-linolenic acid to arachidonic acid more effectively than EPA or DHA. This inhibition suggests a potential role for HPA in modulating inflammatory responses . Additionally, HPA's poor substrate activity for prostaglandin H synthase indicates its potential as an anti-inflammatory agent .

3.1. Case Studies and Clinical Trials

A clinical study assessed the effects of dietary supplementation with omega-3 fatty acids, including HPA, on cardiometabolic profiles in adolescents. The results showed positive correlations between serum levels of omega-3 fatty acids and improvements in inflammatory markers such as adiponectin .

3.2. In Vitro Studies

In hepatoma cell lines, HPA was incorporated into phospholipids similarly to EPA and DHA but exhibited stronger inhibitory effects on arachidonic acid synthesis pathways . This unique profile suggests that HPA may have specific applications in managing conditions related to inflammation.

Table 1: Comparison of Biological Activities of Omega-3 Fatty Acids

Fatty AcidInhibition of Arachidonic Acid ConversionNeuroprotective EffectsAnti-inflammatory Activity
This compound (HPA)Stronger than EPA and DHAPositive correlation with cognitive function in AD modelsYes
Eicosapentaenoic Acid (EPA)ModerateLimitedModerate
Docosahexaenoic Acid (DHA)WeakStrongModerate

5. Conclusion

This compound exhibits promising biological activities that may have significant implications for health, particularly concerning neuroprotection and inflammation regulation. The unique metabolic pathways associated with HPA highlight its potential as a therapeutic agent in various health conditions, including neurodegenerative diseases and metabolic disorders.

Further research is warranted to fully elucidate the mechanisms underlying these effects and to explore the clinical applications of HPA in dietary supplements and pharmacotherapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heneicosapentaenoic acid
Reactant of Route 2
Heneicosapentaenoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.